2,4-Diamino-6-chloropyrimidine-5-carbonitrile

Catalog No.
S2801478
CAS No.
900456-21-5
M.F
C5H4ClN5
M. Wt
169.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-chloropyrimidine-5-carbonitrile

CAS Number

900456-21-5

Product Name

2,4-Diamino-6-chloropyrimidine-5-carbonitrile

IUPAC Name

2,4-diamino-6-chloropyrimidine-5-carbonitrile

Molecular Formula

C5H4ClN5

Molecular Weight

169.57

InChI

InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11)

InChI Key

GHPANXXDQMHDBH-UHFFFAOYSA-N

SMILES

C(#N)C1=C(N=C(N=C1Cl)N)N

Solubility

not available

Anti-Tubercular Activities

Synthesis of New Pyrimidine Derivatives

Melamine Detection in Dog Food

Synthesis of 4,6-Disubstituted Pyrimidines

Synthesis of Pyrimidine Derivatives

2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine class of organic compounds. It features a pyrimidine ring substituted with two amino groups at positions 2 and 4, a chlorine atom at position 6, and a cyano group at position 5. This unique arrangement of functional groups imparts significant chemical reactivity and biological activity to the compound.

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Cyclization Reactions: The amino groups can participate in cyclization reactions, leading to the formation of fused heterocycles.
  • Condensation Reactions: The amino groups can also engage in condensation reactions with carbonyl compounds, yielding various derivatives.

For example, treatment with phosphorus oxychloride leads to the formation of 2,4-diamino-6-chloropyrimidine from its hydroxylated precursor .

2,4-Diamino-6-chloropyrimidine-5-carbonitrile exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. The presence of amino and cyano groups contributes to its bioactivity by enhancing interactions with biological targets such as enzymes and receptors.

The synthesis of 2,4-diamino-6-chloropyrimidine-5-carbonitrile generally involves several steps:

  • Chlorination: Starting from 2,4-diaminopyrimidine, chlorination is performed using phosphorus oxychloride.
  • Hydrolysis: The resultant chlorinated compound is then hydrolyzed to yield the target compound in good yields (typically around 85%) .
  • Substitution Reactions: Further modifications can be made through nucleophilic substitution at the chlorine site or via other functional group transformations.

Alternative methods include using different starting materials and reaction conditions to optimize yield and purity .

The compound finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, including potential drugs targeting bacterial infections.
  • Agricultural Chemicals: Its derivatives may be explored for use as herbicides or fungicides due to their biological activity.
  • Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Interaction studies have highlighted the compound's ability to bind with specific biological targets, such as enzymes involved in bacterial metabolism. These interactions are primarily driven by hydrogen bonding and electrostatic forces due to the presence of amino and cyano groups. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as an antimicrobial agent.

Several compounds share structural similarities with 2,4-diamino-6-chloropyrimidine-5-carbonitrile. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-DiaminopyrimidineTwo amino groups on pyrimidineLacks chlorine and cyano groups
6-ChloropyrimidineChlorine at position 6No amino groups; less bioactive
5-Cyano-2-amino-4-pyrimidinamineCyano group at position 5Contains only one amino group
2-Amino-4-chloro-5-cyanopyrimidineSimilar substitution patternDifferent positioning of functional groups

Each of these compounds exhibits unique properties that differentiate them from 2,4-diamino-6-chloropyrimidine-5-carbonitrile, particularly in terms of their biological activity and reactivity profiles.

XLogP3

0.7

Dates

Modify: 2023-08-17

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